
Tris(2-methyl-2-phenylpropyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methyl-2-phenylpropyl)gallium is a chemical compound with the molecular formula C₃₀H₃₉Ga.
Preparation Methods
The preparation of Tris(2-methyl-2-phenylpropyl)gallium involves synthetic routes that typically include the reaction of gallium trichloride with 2-methyl-2-phenylpropyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Tris(2-methyl-2-phenylpropyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxides.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state gallium compounds.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(2-methyl-2-phenylpropyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and materials.
Medicine: Gallium compounds, including Tris(2-methyl-2-phenylpropyl)gallium, are being investigated for their anticancer properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(2-methyl-2-phenylpropyl)gallium involves its interaction with molecular targets such as transferrin, a protein that transports iron in the blood. Gallium competes with iron for binding to transferrin, disrupting iron homeostasis in cells. This disruption can lead to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Tris(2-methyl-2-phenylpropyl)gallium can be compared with other gallium compounds such as:
Tris(8-quinolinolato)gallium(III) (KP46): Known for its anticancer properties and clinical trials in renal cell carcinoma.
Tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III) (GaM): Another gallium compound with potential anticancer applications.
The uniqueness of Tris(2-methyl-2-phenylpropyl)gallium lies in its specific ligand structure, which may confer distinct chemical and biological properties compared to other gallium compounds.
Properties
CAS No. |
138667-97-7 |
|---|---|
Molecular Formula |
C30H39Ga |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
tris(2-methyl-2-phenylpropyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; |
InChI Key |
HAFIBJGHWMFQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Ga](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)

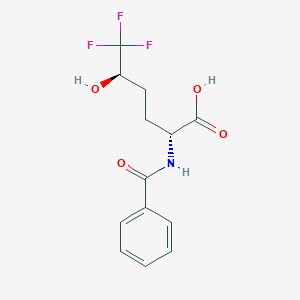
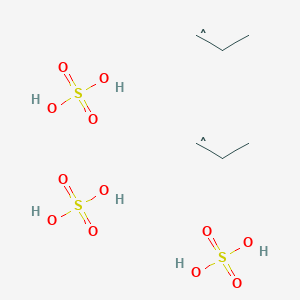
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
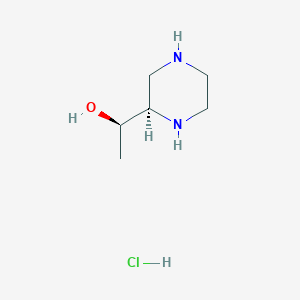
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
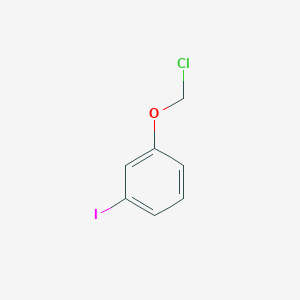

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
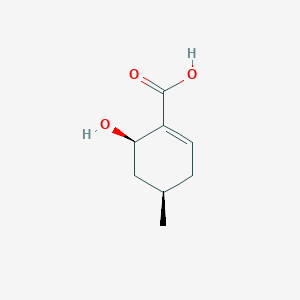
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
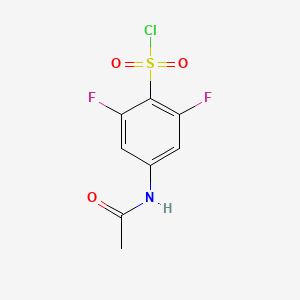
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
